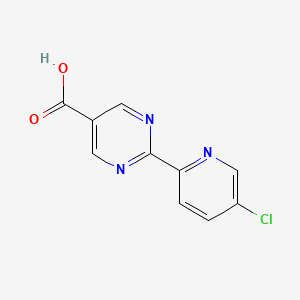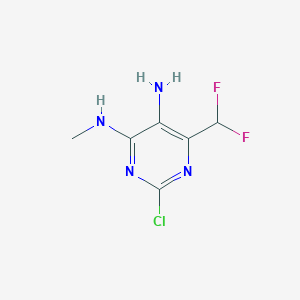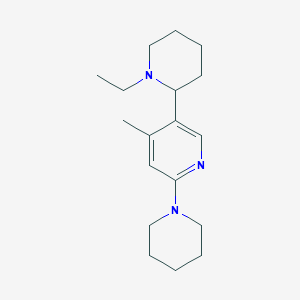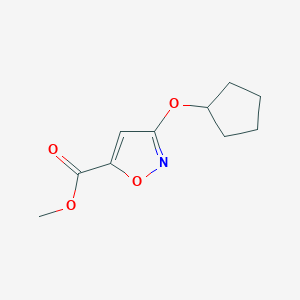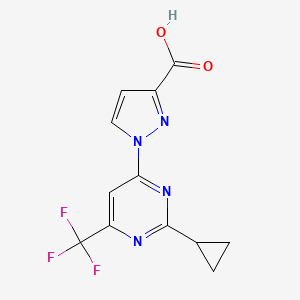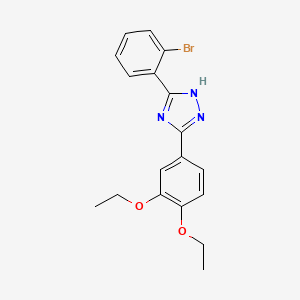![molecular formula C17H15BrN2O2 B11796349 Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)
Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(3-Bromofenil)-1H-benzo[d]imidazol-6-carboxilato de propilo es un compuesto orgánico sintético que pertenece a la clase de derivados de benzimidazol. Los benzimidazoles son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-Bromofenil)-1H-benzo[d]imidazol-6-carboxilato de propilo generalmente implica los siguientes pasos:
Formación del núcleo de benzimidazol: El núcleo de benzimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con un ácido carboxílico o sus derivados en condiciones ácidas.
Introducción del grupo bromofenilo: El grupo bromofenilo se puede introducir mediante una reacción de bromación utilizando bromo o N-bromosuccinimida (NBS) en presencia de un solvente adecuado.
Esterificación: El paso final implica la esterificación del derivado de benzimidazol con alcohol propílico en presencia de un catalizador ácido para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de 2-(3-Bromofenil)-1H-benzo[d]imidazol-6-carboxilato de propilo puede implicar procesos de flujo continuo o por lotes a gran escala. Estos métodos aseguran un alto rendimiento y pureza del compuesto, utilizando condiciones de reacción y catalizadores optimizados para minimizar los subproductos y los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(3-Bromofenil)-1H-benzo[d]imidazol-6-carboxilato de propilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El grupo bromofenilo permite reacciones de sustitución nucleofílica, donde el átomo de bromo puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.
Principales productos
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de diversos derivados de benzimidazol sustituidos.
Aplicaciones Científicas De Investigación
El 2-(3-Bromofenil)-1H-benzo[d]imidazol-6-carboxilato de propilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se investiga por su posible uso como agente terapéutico en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-(3-Bromofenil)-1H-benzo[d]imidazol-6-carboxilato de propilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo o activando sus funciones. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación de células cancerosas, lo que lleva a efectos anticancerígenos. Las dianas moleculares y vías exactas dependen de la actividad biológica específica que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
2-(3-bromofenil)-1H-benzo[d]imidazol-6-carboxilato: Carece del grupo propilo pero comparte las partes de benzimidazol y bromofenilo.
2-(3-clorofenil)-1H-benzo[d]imidazol-6-carboxilato de propilo: Estructura similar pero con un átomo de cloro en lugar de bromo.
Singularidad
El 2-(3-Bromofenil)-1H-benzo[d]imidazol-6-carboxilato de propilo es único debido a la presencia del grupo propilo y la parte bromofenilo, que pueden conferir actividades biológicas y reactividad química distintas en comparación con sus análogos. La combinación de estos grupos funcionales puede mejorar su potencial como compuesto versátil en diversas aplicaciones.
Propiedades
Fórmula molecular |
C17H15BrN2O2 |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
propyl 2-(3-bromophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-8-22-17(21)12-6-7-14-15(10-12)20-16(19-14)11-4-3-5-13(18)9-11/h3-7,9-10H,2,8H2,1H3,(H,19,20) |
Clave InChI |
MOJHYBCKRMJNGM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)
